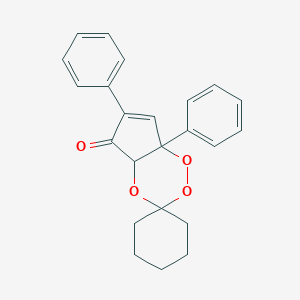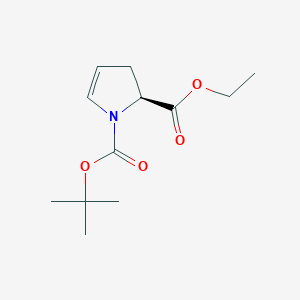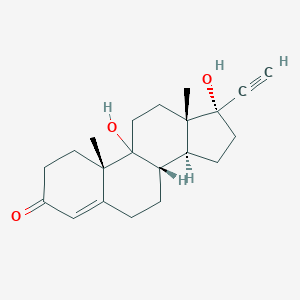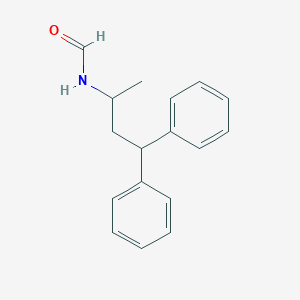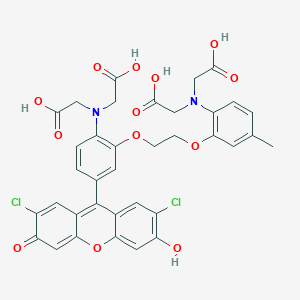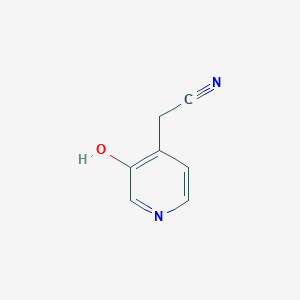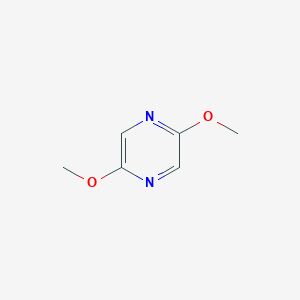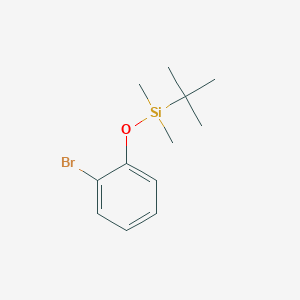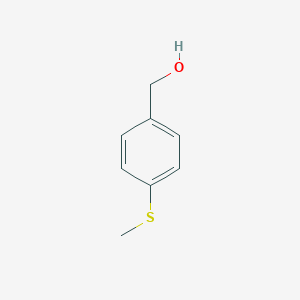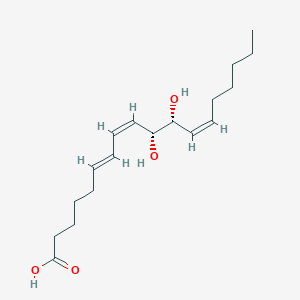
10,11-Dihydroxyoctadeca-6,8,12-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dihydroxyoctadeca-6,8,12-trienoic acid (DHOTE) is a fatty acid derivative that has been found to have numerous potential applications in scientific research. DHOTE is a potent anti-inflammatory agent that has been shown to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
Marine Algae Derived Compounds
A study by Solem, Jiang, and Gerwick (1989) isolated 10,11-Dihydroxyoctadeca-6,8,12-trienoic acid from the red marine alga Farlowia mollis. This compound showed biological activities such as modulating superoxide anion generation in human neutrophils and inhibiting the conversion of arachidonic acid to lipoxygenase products, suggesting potential anti-inflammatory and immunomodulatory applications (Solem, Jiang, & Gerwick, 1989).
Oxidation in Red Algae
Research by Hamberg (1993) on the red alga Lithothamnion corallioides revealed enzymatic oxidation processes involving octadecatrienoic acids, leading to the formation of compounds like 10,11-Dihydroxyoctadeca-6,8,12-trienoic acid. This study provides insights into the metabolic pathways of fatty acids in marine algae and their potential biotechnological applications (Hamberg, 1993).
properties
CAS RN |
121979-39-3 |
|---|---|
Product Name |
10,11-Dihydroxyoctadeca-6,8,12-trienoic acid |
Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(6E,8Z,10R,11R,12Z)-10,11-dihydroxyoctadeca-6,8,12-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-4-7-10-13-16(19)17(20)14-11-8-5-6-9-12-15-18(21)22/h5,8,10-11,13-14,16-17,19-20H,2-4,6-7,9,12,15H2,1H3,(H,21,22)/b8-5+,13-10-,14-11-/t16-,17-/m1/s1 |
InChI Key |
DVKUEUADFHEKNX-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C\[C@H]([C@@H](/C=C\C=C\CCCCC(=O)O)O)O |
SMILES |
CCCCCC=CC(C(C=CC=CCCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC=CC(C(C=CC=CCCCCC(=O)O)O)O |
synonyms |
10,11-dihydroxy-6,8,12-octadecatrienoic acid 10,11-dihydroxyoctadeca-6,8,12-trienoic acid 10,11-DOTA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



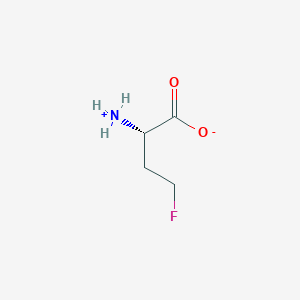
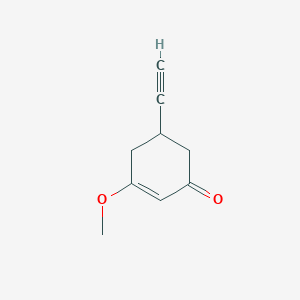
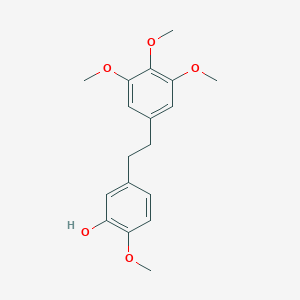
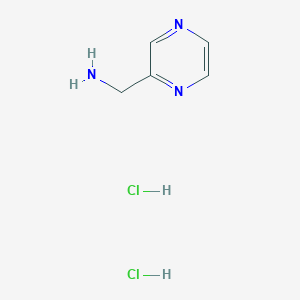
![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)
